molecular formula C17H13NO3 B3023904 2-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone CAS No. 898759-92-7

2-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone

Cat. No. B3023904
CAS RN: 898759-92-7
M. Wt: 279.29 g/mol
InChI Key: NDOGOHJLAHXTSQ-UHFFFAOYSA-N
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Description

“2-Cyano-4’-(1,3-dioxolan-2-YL)benzophenone” is a chemical compound with the molecular formula C17H13NO3 . It has a molecular weight of 279.3 . The IUPAC name for this compound is 4-[3-(1,3-dioxolan-2-yl)benzoyl]benzonitrile .


Molecular Structure Analysis

The InChI code for “2-Cyano-4’-(1,3-dioxolan-2-YL)benzophenone” is 1S/C17H13NO3/c18-11-12-4-6-13(7-5-12)16(19)14-2-1-3-15(10-14)17-20-8-9-21-17/h1-7,10,17H,8-9H2 . This code provides a detailed representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Cyano-4’-(1,3-dioxolan-2-YL)benzophenone” include a molecular weight of 279.3 . The compound’s exact mass is 279.089539 Da . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not available in the sources I found.

Scientific Research Applications

Organic Synthesis and Total Synthesis of Natural Products

Biological Activity and Medicinal Chemistry

Polymer Chemistry

Carbonic Acid Esters and Material Sciences

Reduction Reactions and Eco-Friendly Synthesis

Photocatalysis and Organic Transformations

properties

IUPAC Name

2-[4-(1,3-dioxolan-2-yl)benzoyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c18-11-14-3-1-2-4-15(14)16(19)12-5-7-13(8-6-12)17-20-9-10-21-17/h1-8,17H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOGOHJLAHXTSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645101
Record name 2-[4-(1,3-Dioxolan-2-yl)benzoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone

CAS RN

898759-92-7
Record name 2-[4-(1,3-Dioxolan-2-yl)benzoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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